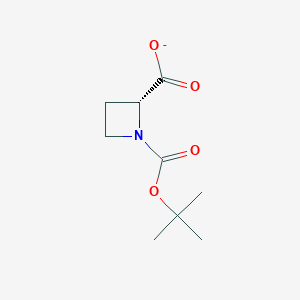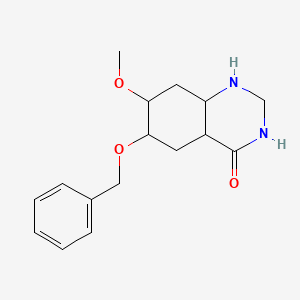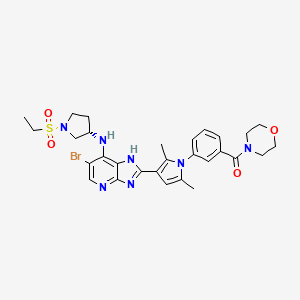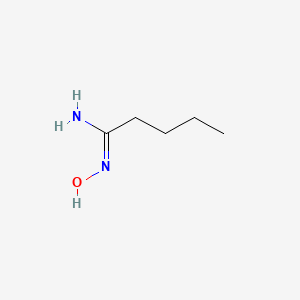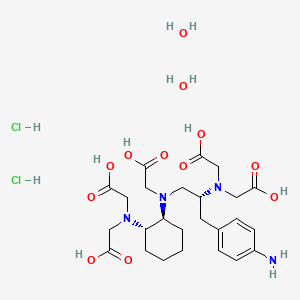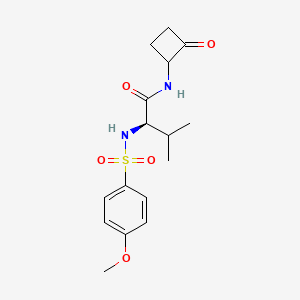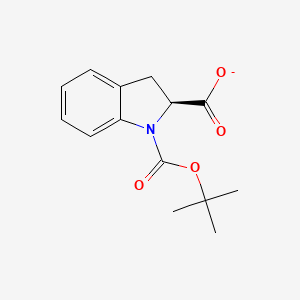![molecular formula C25H31N3O2S B12362470 2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-环己基哌嗪-1-基)-2-[4-[(S)-(4-甲氧基苯基)亚磺酰基]苯基]乙腈是一种复杂的有机化合物,在各个科学领域具有潜在的应用。该化合物包含一个被环己基、甲氧基苯基和亚磺酰基苯基取代的哌嗪环,使其成为具有独特化学性质的独特分子。
准备方法
合成路线和反应条件
2-(4-环己基哌嗪-1-基)-2-[4-[(S)-(4-甲氧基苯基)亚磺酰基]苯基]乙腈的合成通常涉及多个步骤,包括哌嗪环的形成、环己基的引入以及甲氧基苯基和亚磺酰基苯基的连接。常见的合成路线可能包括:
哌嗪环的形成: 这可以通过在酸性或碱性条件下使适当的二胺环化来实现。
环己基的引入: 此步骤可能涉及在合适的条件下用环己基卤化物或环己基醇对哌嗪环进行烷基化。
甲氧基苯基和亚磺酰基苯基的连接: 这些基团可以通过亲核取代反应引入,其中哌嗪环与甲氧基苯基卤化物和亚磺酰基苯基卤化物发生反应。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以获得高产率和纯度。这可能包括使用催化剂、温度控制以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
2-(4-环己基哌嗪-1-基)-2-[4-[(S)-(4-甲氧基苯基)亚磺酰基]苯基]乙腈可以进行各种化学反应,包括:
氧化: 甲氧基苯基可以被氧化形成酚类衍生物。
还原: 在还原条件下,亚磺酰基可以被还原成硫醚基。
取代: 哌嗪环可以与各种亲电试剂发生亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用氢化铝锂和硼氢化钠等还原剂。
取代: 烷基卤化物和酰基卤化物等亲电试剂通常用于取代反应。
主要产物
氧化: 酚类衍生物。
还原: 硫醚衍生物。
取代: 各种取代的哌嗪衍生物。
科学研究应用
2-(4-环己基哌嗪-1-基)-2-[4-[(S)-(4-甲氧基苯基)亚磺酰基]苯基]乙腈有几个科学研究应用,包括:
化学: 用作合成更复杂分子的构件。
生物学: 研究其与生物靶标(如受体和酶)的潜在相互作用。
医药: 研究其潜在的治疗作用,包括其作为某些受体配体的作用。
工业: 用于开发新材料和化学工艺。
作用机制
2-(4-环己基哌嗪-1-基)-2-[4-[(S)-(4-甲氧基苯基)亚磺酰基]苯基]乙腈的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括受体、酶和其他蛋白质。该化合物可以调节这些靶标的活性,从而导致各种生物学效应。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
2-(4-环己基哌嗪-1-基)-2-[4-(4-甲氧基苯基)苯基]乙腈: 缺少亚磺酰基。
2-(4-环己基哌嗪-1-基)-2-[4-[(S)-(4-羟基苯基)亚磺酰基]苯基]乙腈: 包含一个羟基而不是甲氧基。
独特性
2-(4-环己基哌嗪-1-基)-2-[4-[(S)-(4-甲氧基苯基)亚磺酰基]苯基]乙腈的独特性在于同时存在甲氧基苯基和亚磺酰基苯基,这赋予了其独特的化学和生物学性质。这种官能团的组合允许与分子靶标进行特异性相互作用,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C25H31N3O2S |
|---|---|
分子量 |
437.6 g/mol |
IUPAC 名称 |
2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile |
InChI |
InChI=1S/C25H31N3O2S/c1-30-22-9-13-24(14-10-22)31(29)23-11-7-20(8-12-23)25(19-26)28-17-15-27(16-18-28)21-5-3-2-4-6-21/h7-14,21,25H,2-6,15-18H2,1H3/t25?,31-/m0/s1 |
InChI 键 |
BFELQLHLUNQIHL-KHTLXAHUSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[S@@](=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4 |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
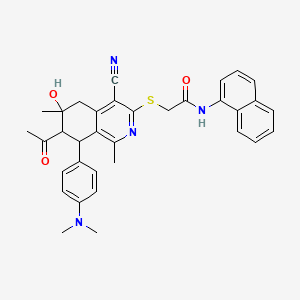
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

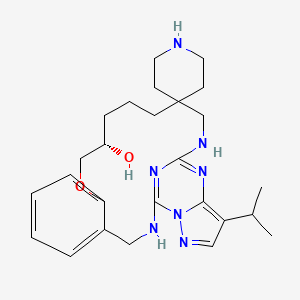
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
